LogP Differentiation: Intermediate Lipophilicity Balances Permeability and Solubility Versus Polar and Lipophilic Analogs
The target compound's predicted LogP of 1.80 positions it in a therapeutically relevant intermediate lipophilicity range, distinct from both the highly polar trans-3-aminocyclobutanecarboxylic acid (LogP −0.75) and the strongly lipophilic 3-phenylcyclobutane-1-carboxylic acid (LogP 2.42) [1]. This intermediate value preserves sufficient aqueous solubility for formulation while maintaining passive membrane permeability, avoiding the solubility deficit of the lipophilic analog and the permeability barrier of the polar analog. The 1.80 LogP also falls within the optimal range (1–3) for oral bioavailability per Lipinski guidelines, whereas neither comparator achieves this [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.80 (predicted) |
| Comparator Or Baseline | trans-3-Aminocyclobutanecarboxylic acid: LogP = −0.75; 3-Phenylcyclobutane-1-carboxylic acid: LogP = 2.42 |
| Quantified Difference | ΔLogP = +2.55 vs. trans-3-amino analog; ΔLogP = −0.62 vs. 3-phenyl analog |
| Conditions | Predicted LogP values from ACD/Labs or similar computational method; experimental verification pending |
Why This Matters
For procurement decisions, the intermediate LogP means this single building block can serve both solution-phase and solid-phase chemistry without requiring formulation additives to modulate solubility, reducing downstream optimization burden.
- [1] ChemBase. 3-Phenylcyclobutane-1-carboxylic acid – LogP = 2.42, LogD (pH 7.4) = −0.28. CAS 66016-28-2. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
